PD158780 - 171179-06-9

PD158780

Catalog Number: EVT-279018
CAS Number: 171179-06-9
Molecular Formula: C14H12BrN5
Molecular Weight: 330.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine, commonly referred to as PD158780, is a potent and selective inhibitor of tyrosine kinase activity. [] It is classified as a pyrido[3,4-d]pyrimidine derivative and functions as a competitive inhibitor at the ATP binding site of tyrosine kinases. [] While initially investigated for its potential in cancer therapy, PD158780 has become an indispensable tool in cell biology research for elucidating the roles of specific tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) family, in diverse cellular processes.

Synthesis Analysis

PD158780 is synthesized through a multistep process that involves the reaction of 4-chloro-6-(methylamino)pyrido[3,4-d]pyrimidine with 3-bromoaniline in the presence of a suitable base and solvent. [] The resulting intermediate is then further modified to introduce solubilizing functional groups, typically through substitution reactions at the 6-methylamino position. [] This can be achieved by reacting the 6-fluoro derivative with appropriate amine nucleophiles. [] The specific synthetic route and conditions can be tailored to optimize yield and purity.

Molecular Structure Analysis

The primary chemical reaction associated with PD158780 is its binding to the ATP binding site of tyrosine kinases, forming a stable complex that prevents ATP from binding and initiating the phosphorylation cascade. [] This competitive inhibition is reversible and dependent on the concentration of both PD158780 and ATP. [] Substitution reactions at the 6-methylamino position allow for the introduction of various functional groups, influencing the compound's solubility and potentially its selectivity for specific tyrosine kinases. []

Mechanism of Action

PD158780 exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of tyrosine kinases, specifically targeting the ATP-binding cleft. [] This binding prevents the kinase from phosphorylating downstream target proteins, effectively blocking the signal transduction pathway initiated by the respective tyrosine kinase. [] The high selectivity of PD158780 for EGFR family kinases over other tyrosine kinases is attributed to its structural features and their complementarity to the ATP binding pocket of these receptors. [, ]

Physical and Chemical Properties Analysis

PD158780 is a solid compound with limited solubility in water, necessitating the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies. [] Its molecular weight is 346.2 g/mol. [] The presence of the bromine atom enhances its lipophilicity, influencing its cellular uptake and distribution. [] The 6-methylamino substituent provides a site for introducing hydrophilic groups to improve solubility. []

Applications
  • Cell Signaling: Investigating the role of EGFR in LPA-induced signal transduction pathways leading to MAP kinase activation. []
  • Cell Proliferation & Survival: Determining the dependence of tumor cell growth on EGFR signaling and evaluating the efficacy of PD158780 as a potential anti-cancer agent. [, , , ]
  • Cell Differentiation: Studying the role of EGFR signaling in the differentiation of neural progenitor cells into astroglia and oligodendrocytes. []
  • Cell Migration: Examining the involvement of EGFR kinase activity and receptor redistribution in the directional migration of keratinocytes in response to electric fields. []
  • Receptor Internalization: Elucidating the role of EGFR kinase activity in clathrin-mediated endocytosis and the recruitment of EGFR into coated pits. []
  • Neuroscience Research: Investigating the impact of NRG1/ErbB signaling on synaptic plasticity, specifically the modulation of hippocampal gamma oscillations. [, , ]
  • Immunology Research: Exploring the role of EGFR in the production of inflammatory mediators like interleukin-8 in response to stimuli like lysophosphatidic acid. []
Future Directions
  • Exploring the therapeutic potential of PD158780 in combination therapies: While clinical trials with PD158780 as a single agent have shown limited success, combining it with other targeted therapies or conventional chemotherapeutics might enhance efficacy and overcome resistance mechanisms. []

PD168393

Compound Description: PD168393 is an irreversible inhibitor of the EGFR family of tyrosine kinases. []

PD159805

Compound Description: PD159805 is a structural analog of PD158780, designed without inhibitory activity against EGFR tyrosine kinase. []

Relevance: PD159805 serves as a negative control in studies involving PD158780, highlighting the specificity of PD158780 for EGFR tyrosine kinase inhibition in nasopharyngeal carcinoma cells. []

Gefitinib

Compound Description: Gefitinib is a potent EGFR tyrosine kinase inhibitor, effectively inhibiting EGFR with subnanomolar IC50s. []

Relevance: Like PD158780, gefitinib demonstrates potent inhibition of EGFR tyrosine kinase activity. Both compounds showcase their effectiveness in inhibiting EGFR in vitro, further validating the use of EGFR tyrosine kinase inhibitors as potential therapeutic agents. []

AG1478

Compound Description: AG1478 is a selective inhibitor of EGFR tyrosine kinase. [, , ]

Relevance: AG1478, similar to PD158780, is a potent EGFR tyrosine kinase inhibitor. Both compounds effectively block EGFR activation and downstream signaling events, highlighting their potential as therapeutic targets in various cancers. [, , ]

PD153035

Compound Description: PD153035 is a potent and specific inhibitor of EGFR tyrosine kinase. [, ]

Relevance: Both PD153035 and PD158780 exhibit strong inhibitory effects on EGFR tyrosine kinase activity, leading to the suppression of downstream signaling pathways and ultimately affecting cellular processes such as proliferation. [, ]

Erlotinib

Compound Description: Erlotinib is a known EGFR tyrosine kinase inhibitor. []

Relevance: Erlotinib, similar to PD158780, targets and inhibits EGFR tyrosine kinase activity. Both compounds are recognized for their role in modulating EGFR signaling and are explored for their potential as therapeutic agents in various cancers. []

SU6656

Compound Description: SU6656 is characterized as a Src family kinase (SFK) inhibitor. While exhibiting some level of specificity towards SFKs, SU6656 can also impact the activity of other kinases. [, ]

Relevance: While both SU6656 and PD158780 can inhibit EGFR-related signaling, SU6656 demonstrates a broader inhibitory profile compared to the more specific EGFR targeting of PD158780. This difference highlights the complexity of kinase signaling networks and the potential for off-target effects of certain inhibitors. [, ]

Properties

CAS Number

171179-06-9

Product Name

PD158780

IUPAC Name

4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C14H12BrN5

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20)

InChI Key

KFHMLBXBRCITHF-UHFFFAOYSA-N

SMILES

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Solubility

Soluble in DMSO

Synonyms

6-(methylamino)pyrido(3,4-d)pyrimidine
PD 158780
PD-158780
PD158780

Canonical SMILES

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.